N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,5,6-trimethylpyrimidin-4-amine
Description
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,5,6-trimethylpyrimidin-4-amine is a heterocyclic compound that features both pyrazole and pyrimidine rings. Compounds containing these rings are known for their diverse biological activities and are often used in medicinal chemistry and pharmaceuticals.
Properties
IUPAC Name |
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,5,6-trimethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5/c1-9-10(2)17-13(5)18-15(9)16-8-6-7-14-11(3)19-20-12(14)4/h6-8H2,1-5H3,(H,19,20)(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTPAQKUHNVDHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1NCCCC2=C(NN=C2C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,5,6-trimethylpyrimidin-4-amine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable alkylating agent to introduce the propyl group. This intermediate is then reacted with 2,5,6-trimethylpyrimidin-4-amine under specific conditions to form the final compound. The reaction conditions often include the use of solvents like DMF (dimethylformamide) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis could enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,5,6-trimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,5,6-trimethylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,5,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Known for its energetic properties and used in explosives.
3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine: Used in chemical synthesis and as a precursor for other compounds.
N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine: Explored for its high energy density and stability.
Uniqueness
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,5,6-trimethylpyrimidin-4-amine is unique due to its dual-ring structure, which imparts a combination of properties from both pyrazole and pyrimidine rings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
